R-(+)-Cotinine
Overview
Description
R-(+)-Cotinine: is a naturally occurring alkaloid and the primary metabolite of nicotine. It is found in tobacco and is often used as a biomarker for exposure to tobacco smoke. The compound has a chiral center, and the R-(+)-enantiomer is the biologically active form. This compound has been studied for its potential therapeutic effects, including cognitive enhancement and neuroprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: R-(+)-Cotinine can be synthesized through various methods. One common approach involves the oxidation of nicotine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from tobacco leaves. The process includes steps such as solvent extraction, chromatography, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: R-(+)-Cotinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form cotinine N-oxide.
Reduction: The compound can be reduced to form dihydrocotinine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles such as amines and thiols.
Major Products Formed:
Cotinine N-oxide: Formed through oxidation.
Dihydrocotinine: Formed through reduction.
Substituted Cotinine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: R-(+)-Cotinine is used as a reference standard in analytical chemistry for the detection and quantification of nicotine exposure. It is also used in studies involving the metabolism of nicotine and its derivatives.
Biology: In biological research, this compound is used to study the effects of nicotine on the nervous system. It has been shown to have neuroprotective properties and is being investigated for its potential to treat neurodegenerative diseases.
Medicine: this compound has potential therapeutic applications in medicine. It has been studied for its cognitive-enhancing effects and its ability to reduce symptoms of depression and anxiety. Additionally, it is being explored as a treatment for nicotine addiction.
Industry: In the tobacco industry, this compound is used as a biomarker to measure exposure to tobacco smoke. It is also used in the development of smoking cessation products.
Mechanism of Action
R-(+)-Cotinine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. It enhances the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. The compound also has anti-inflammatory and antioxidant properties, which contribute to its neuroprotective effects.
Comparison with Similar Compounds
Nicotine: The parent compound of R-(+)-Cotinine, known for its addictive properties and stimulant effects.
Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with different pharmacological effects.
Nornicotine: A metabolite of nicotine, similar to cotinine but with distinct biological activities.
Uniqueness of this compound: this compound is unique due to its lower toxicity compared to nicotine and its potential therapeutic effects. Unlike nicotine, which is highly addictive, this compound does not exhibit the same level of dependency and has been shown to have beneficial effects on cognitive function and mood.
Properties
IUPAC Name |
(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336690 | |
Record name | R-(+)-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32162-64-4 | |
Record name | R-(+)-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions differences in the clearance of R- and S-cotinine in rabbits. What does this suggest about the metabolism of these enantiomers?
A1: The research [] states that the clearance of (R)-cotinine is twice that of (S)-cotinine in rabbits. This difference in clearance rates suggests that the metabolic pathways responsible for eliminating cotinine from the body are influenced by the stereochemistry of the molecule. In simpler terms, the rabbit's body processes the R- and S-enantiomers of cotinine differently. This highlights the importance of considering stereochemistry in drug metabolism studies.
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